1-(6-Bromopyridin-2-yl)ethanol
CAS No.: 139163-56-7
Cat. No.: VC21286484
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139163-56-7 |
|---|---|
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | 1-(6-bromopyridin-2-yl)ethanol |
| Standard InChI | InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 |
| Standard InChI Key | WOLKOZYBCJFJCM-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=CC=C1)Br)O |
| Canonical SMILES | CC(C1=NC(=CC=C1)Br)O |
Introduction
Chemical Identity and Structural Characteristics
1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7) is an organic compound with molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . The compound consists of a pyridine ring with a bromine substituent at position 6 and a hydroxylated ethyl group (ethanol) at position 2. Its structure can be represented by several systematic names and identifiers, reflecting its chemical architecture and functional groups.
The compound exists in both racemic and enantiomerically pure forms, with the (S)-enantiomer (CAS: 10910574) having specific stereochemical properties that may be relevant for certain applications . The presence of the pyridine nitrogen, hydroxyl group, and bromine atom creates a molecule with multiple reactive sites that can participate in various chemical transformations.
Chemical Identifiers and Nomenclature
Table 1: Chemical Identifiers for 1-(6-Bromopyridin-2-yl)ethanol
| Identifier Type | Information |
|---|---|
| Common Name | 1-(6-Bromopyridin-2-yl)ethanol |
| CAS Number | 139163-56-7 |
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| IUPAC Name | 1-(6-bromopyridin-2-yl)ethanol |
| InChI | InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 |
| InChI Key | WOLKOZYBCJFJCM-UHFFFAOYSA-N |
| SMILES Notation | CC(C1=NC(=CC=C1)Br)O |
| MDL Number | MFCD12198456 |
| PubChem CID | 11063479 |
Common Synonyms
The compound is also known by several synonyms in scientific literature and commercial catalogs:
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1-(6-Bromo-2-pyridinyl)ethanol
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1-(6-bromopyridin-2-yl)ethan-1-ol
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2-Pyridinemethanol, 6-bromo-α-methyl-, (±)-
Physical and Chemical Properties
1-(6-Bromopyridin-2-yl)ethanol possesses distinct physical and chemical properties that determine its behavior in various conditions and reactions. The compound generally appears as a colorless to light yellow liquid or solid, depending on temperature and purity . Its physical properties make it suitable for various chemical applications while influencing its handling and storage requirements.
Physical Properties
Table 2: Physical Properties of 1-(6-Bromopyridin-2-yl)ethanol
| Property | Value | Note |
|---|---|---|
| Physical State | Colorless to light yellow (liquid/solid) | At room temperature |
| Density | 1.555±0.06 g/cm³ | Predicted value |
| Boiling Point | 281.8±25.0 °C | Predicted value |
| Flash Point | 124.2±23.2 °C | Predicted value |
| Refractive Index | 1.578 | Predicted value |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Calculated value |
| XLogP3 | 1.4 | Calculated partition coefficient |
Chemical Properties
The chemical reactivity of 1-(6-Bromopyridin-2-yl)ethanol is influenced by several functional groups within its structure. The compound has a predicted pKa value of 13.16±0.20, indicating the weak acidity of its hydroxyl group . The bromine at position 6 of the pyridine ring serves as a good leaving group, making the compound useful in nucleophilic substitution and metal-catalyzed coupling reactions.
The hydroxyl group can participate in oxidation reactions, forming the corresponding ketone derivative, or in reactions with various reagents to form ethers, esters, or other functionalized derivatives. The pyridine nitrogen acts as a weak base and can coordinate with metals or participate in protonation reactions in acidic conditions.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-(6-Bromopyridin-2-yl)ethanol, with the most common approach involving the reduction of the corresponding ketone, 1-(6-bromopyridin-2-yl)ethan-1-one.
Reduction of 1-(6-Bromopyridin-2-yl)ethan-1-one
Based on the synthesis of similar compounds, such as 1-(6-bromopyridin-3-yl)ethanol, the target compound can be prepared by reducing 1-(6-bromopyridin-2-yl)ethan-1-one using sodium borohydride in ethanol . This reduction method typically proceeds as follows:
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A solution of 1-(6-bromopyridin-2-yl)ethan-1-one in ethanol is prepared.
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Sodium borohydride is added slowly to the solution, typically at room temperature.
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The reaction mixture is stirred for a specific time period (typically 30 minutes to 2 hours).
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After completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
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The organic layer is washed, dried, and the solvent is evaporated to obtain the crude product.
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Further purification may be performed by chromatography or recrystallization techniques.
This method typically provides high yields of the desired alcohol, with reported yields of similar compounds reaching over 95% .
Alternative Synthetic Approaches
Other potential synthetic routes may include:
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Grignard reaction of 6-bromopyridine-2-carbaldehyde with methylmagnesium bromide
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Nucleophilic addition of methyllithium to 6-bromopyridine-2-carbaldehyde
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Selective reduction of higher functionalized precursors containing the 6-bromopyridin-2-yl group
The specific synthetic approach chosen would depend on the availability of starting materials, desired scale, and specific requirements for purity or stereochemical control.
Applications and Uses
1-(6-Bromopyridin-2-yl)ethanol serves as a valuable intermediate in organic synthesis and has potential applications in pharmaceutical development, material science, and as a building block for more complex structures.
Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The presence of the bromine atom allows for various metal-catalyzed coupling reactions (such as Suzuki, Stille, or Negishi couplings) to introduce new carbon-carbon bonds.
The hydroxyl group provides a handle for further functionalization, including:
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Oxidation to the corresponding ketone
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Conversion to leaving groups (mesylates, tosylates) for nucleophilic substitution
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Formation of ethers and esters
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Dehydration to form alkenes
Research Applications
In chemical research, 1-(6-Bromopyridin-2-yl)ethanol may serve as:
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A model compound for studying reaction mechanisms
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A precursor for heterocyclic compound libraries
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A chiral auxiliary or building block for asymmetric synthesis (particularly the enantiomerically pure forms)
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A ligand precursor for coordination chemistry and catalysis
| Classification Category | Details |
|---|---|
| Hazard Symbols | Xn - Harmful; GHS07 |
| Signal Word | Warning |
| Hazard Classification | Acute toxicity - Category 4, Oral; Eye irritation, Category 2 |
| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P264 - Wash thoroughly after handling P270 - Do not eat, drink or smoke when using this product P280 - Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Risk Codes | R22 - Harmful if swallowed R36 - Irritating to the eyes |
| WGK Germany | 3 (Severe hazard to waters) |
Related Compounds and Derivatives
Several structurally related compounds share similar chemical features with 1-(6-Bromopyridin-2-yl)ethanol:
Structural Analogs
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1-(6-Bromopyridin-3-yl)ethanol (CAS: 139042-62-9): A positional isomer with the ethanol group at position 3 rather than position 2 .
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2-(6-Bromopyridin-2-yl)ethanol (CAS: 955370-07-7): A homolog with an additional methylene group in the side chain .
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1-(3-Bromopyridin-2-yl)ethanol (CAS: 1383734-83-5): An isomer with the bromine atom at position 3 rather than position 6.
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1-(6-Ethynylpyridin-2-yl)ethanone: A related compound where the bromine is replaced by an ethynyl group .
These related compounds often share similar synthetic approaches and may exhibit comparable reactivity patterns, though with distinctive biological and physicochemical properties based on their specific structural features.
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